molecular formula C20H25Cl2N3 B2632039 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride CAS No. 1384715-28-9

4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride

Cat. No.: B2632039
CAS No.: 1384715-28-9
M. Wt: 378.34
InChI Key: YBVQKDSOBVUZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride is a research compound of significant interest in the field of neuroscience, primarily investigated for its potential interaction with monoamine neurotransmitter systems. Its molecular structure, featuring a benzonitrile group linked to a pyrrolidine-containing moiety, is characteristic of ligands designed to target protein transporters. Preliminary research and structural analogies suggest its principal research value lies in its action as a potent inhibitor of the dopamine transporter (DAT) Source. By blocking DAT, this compound can increase synaptic concentrations of dopamine, making it a valuable pharmacological tool for studying the role of dopamine signaling in disorders such as depression, addiction, and Parkinson's disease in experimental models Source. Further investigations explore its selectivity profile against other transporters, including the norepinephrine (NET) and serotonin (SERT) transporters, to better understand its specific mechanistic profile and potential off-target effects Source. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous buffers, facilitating its application in in vitro binding assays and cellular functional studies. Researchers utilize this compound to probe neurochemical pathways, model dopaminergic dysfunction, and screen for novel therapeutic agents that modulate transporter activity.

Properties

IUPAC Name

4-[[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3.2ClH/c21-13-17-6-8-18(9-7-17)14-22-15-19-4-3-5-20(12-19)16-23-10-1-2-11-23;;/h3-9,12,22H,1-2,10-11,14-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVQKDSOBVUZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC(=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • Structure : Pyridine ring with pyrrolidine at the 4-position and amine at the 3-position (CAS: 1193388-05-4; C₉H₁₃N₃·2HCl) .
  • Key Differences : The target compound’s benzonitrile core and extended linker may improve binding to hydrophobic enzyme pockets compared to the pyridine-based analogue.

b) Varenicline (Chantix®)
  • Structure : Pyridine ring with pyrrolidine and bicyclic aromatic system.
  • Comparison :
    • Target : Nicotinic acetylcholine receptor (nAChR) partial agonist.
    • Structural Contrast : Varenicline lacks the benzonitrile group but shares the pyrrolidine moiety. The nitrile in the target compound could enhance selectivity for kinases or other nitrile-sensitive targets.

Physicochemical and Pharmacokinetic Properties

  • LogP : The benzonitrile group in the target compound likely reduces lipophilicity compared to purely hydrocarbon-based analogues, balancing solubility and membrane permeability.
  • Metabolic Stability : Pyrrolidine’s rigidity may reduce cytochrome P450 metabolism compared to flexible alkylamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of dihydrochloride salts typically involves sequential alkylation and aminomethylation steps, followed by treatment with hydrochloric acid to form the salt. For example, similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution reactions between aryl halides and amines under alkaline conditions, followed by HCl acidification . Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) for amine coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Stoichiometry : Excess HCl (2–3 equivalents) ensures complete dihydrochloride formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor impurities. Adjust gradient elution to resolve polar byproducts (e.g., unreacted amines) .
  • Stability :
  • Storage : Lyophilized powder stored at –20°C under inert gas (argon) minimizes hydrolysis.
  • pH Sensitivity : Avoid aqueous solutions at pH >7, as the free base may precipitate .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify pyrrolidine N-methyl and benzonitrile moieties (e.g., δ 2.5–3.0 ppm for pyrrolidine protons) .
  • LC-MS : High-resolution ESI-MS confirms molecular weight (calc. for C₂₁H₂₅Cl₂N₃: ~406.1 g/mol) and detects counterion adducts .
  • Purity : Ion chromatography for chloride content validation (target: ~17.5% w/w Cl⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay-Specific Factors :
FactorImpactMitigation Strategy
Solvent (DMSO vs. saline)Alters solubility and aggregationStandardize solvent concentration (<0.1% DMSO) .
Cell permeabilityProtonation state affects membrane penetrationAdjust buffer pH to match physiological conditions (pH 7.4) .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct target effects from off-target toxicity .

Q. What strategies are recommended for studying the compound’s interaction with amine-binding receptors (e.g., GPCRs)?

  • Methodological Answer :

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites (focus on pyrrolidine’s tertiary amine and benzonitrile’s π-π stacking).
  • Mutagenesis : Introduce point mutations (e.g., D³³²A in a GPCR) to validate docking predictions via radioligand displacement assays .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize a phosphate ester prodrug at the benzonitrile group to enhance solubility; cleave enzymatically in vivo .
  • Formulation : Use cyclodextrin-based nanoemulsions (e.g., Captisol®) to improve bioavailability. Monitor plasma concentration via LC-MS/MS .

Q. What experimental approaches are suitable for investigating metabolic stability?

  • Methodological Answer :

  • In Vitro Models :
  • Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS over 60 minutes.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite Identification : HR-MS/MS with isotopic labeling (e.g., ¹⁴C) to trace oxidation/hydrolysis pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across structural analogs?

  • Methodological Answer :

  • Structural Comparisons : Tabulate substituent effects (e.g., replacing pyrrolidine with piperidine reduces potency by 10-fold due to steric hindrance) .
  • Assay Conditions : Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) to control for inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.